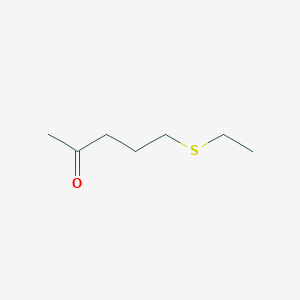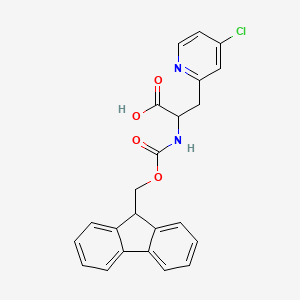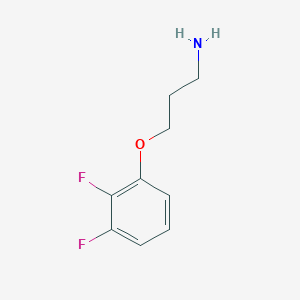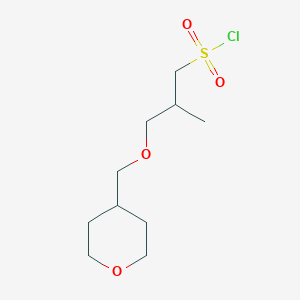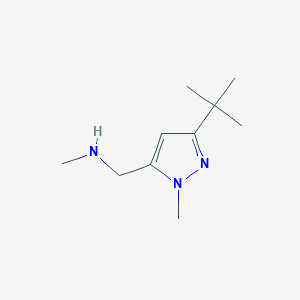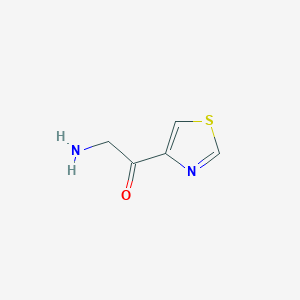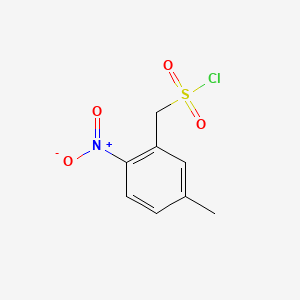![molecular formula C13H25NO2 B13530001 {1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine](/img/structure/B13530001.png)
{1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine is a chemical compound with the molecular formula C₁₁H₂₁NO₂. It is a research chemical used in various scientific studies due to its unique structure and properties .
Preparation Methods
The synthesis of {1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine involves several steps. One common method includes the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methoxymethyl oxirane in the presence of a base to form the intermediate compound. This intermediate is then reacted with methanamine under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
{1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe to understand various biological processes.
Medicine: Research is ongoing to investigate its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .
Comparison with Similar Compounds
Similar compounds include:
- {1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanol
- {1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanoic acid
- {1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanethiol
Compared to these compounds, {1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine is unique due to its amine group, which imparts different chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H25NO2 |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
[1-[2-(methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl]methanamine |
InChI |
InChI=1S/C13H25NO2/c1-11(2)8-12(11,9-14)13(10-15-3)6-4-5-7-16-13/h4-10,14H2,1-3H3 |
InChI Key |
YCJJPPGLPBMWBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(CN)C2(CCCCO2)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile](/img/structure/B13529918.png)
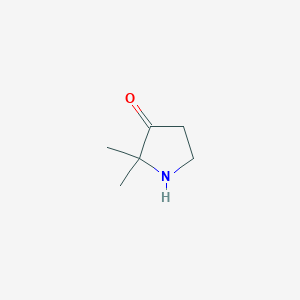
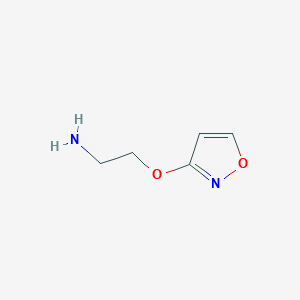
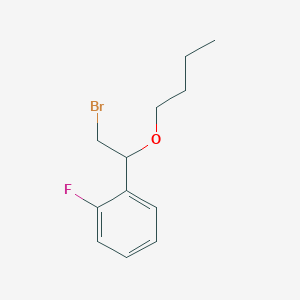
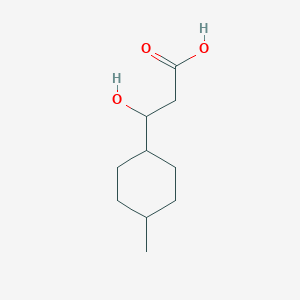
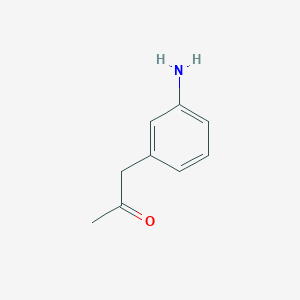
![Bicyclo[2.2.0]hexan-2-ylmethanamine](/img/structure/B13529969.png)
